1-(4-Chlorophenyl)sulfonyl-4-[(4-ethoxyphenyl)methyl]piperazine;oxalic acid
Overview
Description
1-(4-Chlorophenyl)sulfonyl-4-[(4-ethoxyphenyl)methyl]piperazine;oxalic acid is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a 4-ethoxyphenylmethyl group The addition of oxalic acid forms a salt, enhancing its solubility and stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)sulfonyl-4-[(4-ethoxyphenyl)methyl]piperazine typically involves a multi-step process:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethanolamine under controlled conditions.
Introduction of the 4-Chlorophenylsulfonyl Group: The piperazine core is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the 4-chlorophenylsulfonyl group.
Attachment of the 4-Ethoxyphenylmethyl Group: The final step involves the reaction of the intermediate with 4-ethoxybenzyl chloride under basic conditions to attach the 4-ethoxyphenylmethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)sulfonyl-4-[(4-ethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)sulfonyl-4-[(4-ethoxyphenyl)methyl]piperazine;oxalic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-4-[(4-ethoxyphenyl)methyl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The piperazine ring provides a scaffold that can interact with various biological molecules, influencing their function and activity.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine
- 1-(4-Chlorophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine
- 1-(4-Chlorophenyl)sulfonyl-4-(4-fluorophenyl)piperazine
Comparison: 1-(4-Chlorophenyl)sulfonyl-4-[(4-ethoxyphenyl)methyl]piperazine is unique due to the presence of the 4-ethoxyphenylmethyl group, which can influence its solubility, stability, and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[(4-ethoxyphenyl)methyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S.C2H2O4/c1-2-25-18-7-3-16(4-8-18)15-21-11-13-22(14-12-21)26(23,24)19-9-5-17(20)6-10-19;3-1(4)2(5)6/h3-10H,2,11-15H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWISQIYJOSHXBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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